molecular formula C10H10O2 B12601334 (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 651013-89-7

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B12601334
CAS No.: 651013-89-7
M. Wt: 162.18 g/mol
InChI Key: LPZTWGCXJIQDGK-SSDOTTSWSA-N
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Description

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones Indenones are characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in asymmetric synthesis.

Properties

CAS No.

651013-89-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1

InChI Key

LPZTWGCXJIQDGK-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2C1=O)CO

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CO

Origin of Product

United States

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